1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester
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Overview
Description
1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester is a boronic ester derivative of benzimidazole. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It is characterized by its molecular formula C17H25BN2O2 and a molecular weight of 300.2 g/mol .
Preparation Methods
The synthesis of 1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester typically involves the reaction of 1-Isopropyl-2-methyl-1H-benzimidazole with a boronic acid derivative in the presence of a pinacol ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Hydrolysis: The boronic ester can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include various substituted benzimidazoles and other organic compounds .
Scientific Research Applications
1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The primary mechanism of action for 1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The reaction mechanism includes oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst . The compound’s molecular targets include various organic halides, which it couples with to form new carbon-carbon bonds.
Comparison with Similar Compounds
1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester can be compared with other boronic esters, such as:
- Phenylboronic Acid Pinacol Ester
- Isopropenylboronic Acid Pinacol Ester
- 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester
These compounds share similar reactivity in Suzuki-Miyaura coupling reactions but differ in their specific substituents and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in organic synthesis.
Properties
Molecular Formula |
C17H25BN2O2 |
---|---|
Molecular Weight |
300.2 g/mol |
IUPAC Name |
2-methyl-1-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole |
InChI |
InChI=1S/C17H25BN2O2/c1-11(2)20-12(3)19-14-9-8-13(10-15(14)20)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3 |
InChI Key |
MGNKQVFTRNWSFD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3C(C)C)C |
Origin of Product |
United States |
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